N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, commonly known as FOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Separation and Analysis
HPLC Method for 1-(Furan-2-yl)propan-1-ol: 1-(Furan-2-yl)propan-1-ol, a compound related to our target, can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). Researchers have developed a method using simple conditions, where the mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, substituting phosphoric acid with formic acid is recommended .
Green Synthesis
(S)-1-(Furan-2-yl)propan-1-ol from Asymmetric Bioreduction: Researchers have successfully synthesized (S)-1-(furan-2-yl)propan-1-ol through asymmetric bioreduction. They used Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage. The optimized conditions yielded (S)-1-(furan-2-yl)propan-1-ol with >99% conversion, >99% enantiomeric excess (ee), and 96% yield .
Antibacterial Activity
Nitrofurantoin Analogues Containing Furan Scaffold: In 2020, researchers designed and synthesized a series of nitrofurantoin analogues containing furan scaffolds. These compounds were N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides. The study explored their antibacterial activity .
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11(9-12-5-4-8-21-12)17-15(19)10-18-13-6-2-3-7-14(13)22-16(18)20/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPAVBBEFEMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
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